molecular formula C18H18F3N5O2 B2642833 3-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2380170-94-3

3-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2642833
CAS No.: 2380170-94-3
M. Wt: 393.37
InChI Key: NFUYROFABMJZDI-UHFFFAOYSA-N
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Description

3-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, a piperidine ring, and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through the reaction of a hydrazide with a trifluoromethyl ketone under acidic conditions. The piperidine ring can be introduced via a nucleophilic substitution reaction, followed by the formation of the quinazolinone core through cyclization reactions involving appropriate amines and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 3-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxadiazole ring are known to enhance the compound’s binding affinity and selectivity for these targets, potentially leading to inhibition or activation of specific biological pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one apart is its unique combination of structural features, which may confer specific biological activities not observed in other similar compounds. The presence of the trifluoromethyl group, oxadiazole ring, and quinazolinone core in a single molecule provides a versatile scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

3-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O2/c19-18(20,21)17-24-23-15(28-17)10-25-7-5-12(6-8-25)9-26-11-22-14-4-2-1-3-13(14)16(26)27/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUYROFABMJZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4=NN=C(O4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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